molecular formula C11H8O2S B104135 Thiophen-2-yl benzoate CAS No. 16693-98-4

Thiophen-2-yl benzoate

Cat. No. B104135
CAS RN: 16693-98-4
M. Wt: 204.25 g/mol
InChI Key: DLDNGXJAIMHIKC-UHFFFAOYSA-N
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Description

Thiophen-2-yl benzoate is a chemical compound that belongs to the class of heterocyclic compounds. It is widely used in scientific research for its diverse applications.

Scientific Research Applications

Thiophen-2-yl benzoate has been widely used in scientific research for its diverse applications. It has been used as a starting material for the synthesis of various heterocyclic compounds. It has also been used as a ligand in coordination chemistry and as a fluorescent probe for the detection of metal ions. Moreover, thiophen-2-yl benzoate has been used as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase.

Mechanism Of Action

The mechanism of action of thiophen-2-yl benzoate is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites. The inhibition of enzymes can lead to the disruption of biochemical pathways and the modulation of physiological processes.

Biochemical And Physiological Effects

Thiophen-2-yl benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. The inhibition of these enzymes can lead to the accumulation of acetylcholine, which can cause various physiological effects, including muscle spasms, convulsions, and respiratory failure.

Advantages And Limitations For Lab Experiments

Thiophen-2-yl benzoate has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. It is also relatively stable and can be stored for long periods without significant degradation. However, thiophen-2-yl benzoate has some limitations for lab experiments. It can be toxic and may require special handling and disposal procedures. Moreover, its solubility in water is limited, which can affect its bioavailability and pharmacokinetics.

Future Directions

Thiophen-2-yl benzoate has several potential future directions for scientific research. It can be used as a starting material for the synthesis of new heterocyclic compounds with diverse applications. It can also be used as a fluorescent probe for the detection of metal ions in biological systems. Moreover, the inhibition of enzymes by thiophen-2-yl benzoate can be explored for the development of new drugs for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Conclusion:
Thiophen-2-yl benzoate is a versatile chemical compound that has diverse applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Thiophen-2-yl benzoate has significant potential for the development of new drugs and the synthesis of new heterocyclic compounds with diverse applications.

properties

CAS RN

16693-98-4

Product Name

Thiophen-2-yl benzoate

Molecular Formula

C11H8O2S

Molecular Weight

204.25 g/mol

IUPAC Name

thiophen-2-yl benzoate

InChI

InChI=1S/C11H8O2S/c12-11(9-5-2-1-3-6-9)13-10-7-4-8-14-10/h1-8H

InChI Key

DLDNGXJAIMHIKC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CS2

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Several model compounds were prepared for carbon-13 NMR studies for comparison with Polymer 5 in Example V. Phenyl benzoate, benzanilide, N-methylbenzanilide, and thiophenyl benzoate were prepared from benzoyl chloride and phenol, aniline, N-methylaniline, and thiophenol, respectively.
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